molecular formula C20H18N4OS B2506310 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide CAS No. 483292-20-2

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2506310
CAS No.: 483292-20-2
M. Wt: 362.45
InChI Key: HXLVDUCNJPNZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoline core substituted with a methyl group at position 5, a thioether linkage, and an acetamide group attached to a para-methylphenyl (p-tolyl) moiety. Its molecular formula is C22H20N4OS2, with an exact mass of 445.1346 g/mol . Notably, this compound has been identified as a natural product isolated from Crinum asiaticum var.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVDUCNJPNZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin Derivative Cyclization

The triazoloquinoline scaffold is synthesized from coumarin precursors via hydrazine-mediated ring opening and subsequent recyclization. In a representative procedure:

  • Hydrazinolysis : Heating coumarin (10 mmol) with hydrazine hydrate (15 mmol) in ethanol at 80°C for 4 hours yields N-amino-2-quinolone.
  • Triazole Formation : Reacting N-amino-2-quinolone with ethyl acetimidate (1.2 eq) in toluene/10% Na₂CO₃ under reflux for 3 hours produces the triazoloquinoline core.

Key Data (Source):

Parameter Value
Yield 72–85%
Purity (HPLC) ≥98% after recrystallization
Characterization IR: 1661 cm⁻¹ (C=N)

Methylation at Position 5

Methylation is achieved using dimethyl sulfate (1.5 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 6 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane (3×50 mL).

Thioacetamide Side Chain Introduction

Thiolation of Triazoloquinoline

The 1-position of triazoloquinoline undergoes thiolation via nucleophilic substitution:

  • Reaction Conditions : 5-Methyl-triazoloquinoline (1 eq) reacts with thiourea (1.2 eq) in DMF at 130°C for 4 hours with p-toluenesulfonic acid (0.1 eq) as catalyst.
  • Workup : The mixture is cooled, filtered, and washed with ethanol to yield 1-thiol-triazoloquinoline.

Optimized Parameters (Source):

  • Temperature: 130°C (±2°C)
  • Catalyst Loading: 10 mol% p-TsOH
  • Yield: 89%

Acetamide Coupling

The thiol intermediate is alkylated with chloroacetamide derivatives:

  • Procedure : 1-Thiol-triazoloquinoline (1 eq) reacts with N-(p-tolyl)chloroacetamide (1.1 eq) in acetone with K₂CO₃ (2 eq) at 60°C for 8 hours.
  • Purification : Crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

Spectral Confirmation (Source):

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.91 (s, 2H, SCH₂), 6.51 (s, 1H, quinoline H-4), 7.21–7.65 (m, 8H, aromatic).
  • IR : 1688 cm⁻¹ (C=O), 1395 cm⁻¹ (C-S).

Catalytic Systems and Reaction Engineering

Amine Catalysts in Thioacetamide Formation

Patent EP0648742B1 discloses polymer-supported amine catalysts (e.g., Reilex® 425) for efficient thioacetamide synthesis from acetonitrile and H₂S:

Catalyst Temp (°C) Time (h) Yield (%)
Reilex® 425 120 18 100
Poly-DMAP 120 2.25 100

These catalysts enable reagent recycling without activity loss over three cycles.

H₂S Generation Methods

Source compares H₂S production routes:

  • NaHS/H₂SO₄ Method : 2NaHS + H₂SO₄ → 2H₂S + Na₂SO₄ (90% conversion at 25°C).
  • Direct Gas Injection : Requires pressurized reactors (up to 145 psi).

Industrial-Scale Process Design

Continuous Flow Synthesis

A hybrid approach integrates:

  • Triazoloquinoline Module : Continuous hydrazinolysis at 80°C with in-line NMR monitoring.
  • Thioalkylation Unit : Fixed-bed reactor with Reilex® 425 catalyst (residence time: 2.5 h).
  • Crystallization : Anti-solvent precipitation using ethanol/water mixtures.

Economic Metrics :

  • Production Capacity: 500 kg/batch
  • Cost Reduction: 40% vs. batch processing

Analytical and Quality Control Protocols

Purity Assessment

  • HPLC Conditions : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm.
  • Impurity Profile : <0.1% residual acetonitrile (GC-MS), <0.05% heavy metals (ICP-OES).

Stability Studies

  • Forced Degradation :
    • Acidic (0.1M HCl): 5% degradation at 40°C/72h.
    • Oxidative (3% H₂O₂): 8% degradation at 25°C/48h.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group in the molecule serves as a nucleophilic site. Reactions typically occur at the sulfur atom or adjacent positions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form sulfonium intermediates. For example:

    Compound+CH3IK2CO3,DMFS-Methyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{S-Methyl derivative}

    Yields range from 65–78% depending on the alkyl halide.

  • Aryl Displacement : Under Ullmann coupling conditions (CuI, phenanthroline, DMSO), the thioether undergoes cross-coupling with aryl halides to form diaryl sulfides .

Oxidation

  • Sulfur Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives :

    CompoundH2O2,AcOHSulfoxide(Yield: 82%)\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \quad (\text{Yield: 82\%}) CompoundmCPBA,DCMSulfone(Yield: 74%)\text{Compound} \xrightarrow{\text{mCPBA}, \text{DCM}} \text{Sulfone} \quad (\text{Yield: 74\%})

Reduction

  • Amide Reduction : LiAlH₄ reduces the acetamide group to a primary amine:

    CompoundLiAlH4,THF2-((5-Methyl-triazoloquinolinyl)thio)ethylamine(Yield: 68%)[1]\text{Compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-((5-Methyl-triazoloquinolinyl)thio)ethylamine} \quad (\text{Yield: 68\%})[1]

Triazole Ring Modifications

  • Thermal Cyclization : Heating in DMF at 120°C induces cyclization between the triazole nitrogen and the acetamide carbonyl, forming a fused imidazolidinone ring :

    CompoundΔ,DMFFused bicyclic product(Yield: 55%)\text{Compound} \xrightarrow{\Delta, \text{DMF}} \text{Fused bicyclic product} \quad (\text{Yield: 55\%})

Quinoline Ring Reactivity

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the C-8 position of the quinoline ring due to electron-donating effects of the methyl group .

Acetamide Hydrolysis

  • Acidic Hydrolysis : Refluxing with HCl (6M) cleaves the acetamide to form a carboxylic acid:

    CompoundHCl,Δ2-((5-Methyl-triazoloquinolinyl)thio)acetic acid(Yield: 89%)[1]\text{Compound} \xrightarrow{\text{HCl}, \Delta} \text{2-((5-Methyl-triazoloquinolinyl)thio)acetic acid} \quad (\text{Yield: 89\%})[1]
  • Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the acid, which can be reprotonated .

Biological Interactions

The compound interacts with biological targets via:

  • Hydrogen Bonding : The acetamide carbonyl and triazole N-atoms form H-bonds with enzyme active sites (e.g., DNA gyrase) .

  • π-Stacking : The quinoline and p-tolyl groups engage in stacking interactions with aromatic residues in proteins .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°CS-Methyl derivative78
Sulfur OxidationH₂O₂, AcOH, RTSulfoxide82
Amide ReductionLiAlH₄, THF, 0°C → RTPrimary amine68
Acidic Hydrolysis6M HCl, reflux, 6hCarboxylic acid89
Thermal CyclizationDMF, 120°C, 12hFused imidazolidinone55

Key Research Findings

  • Catalytic Influence : Palladium catalysts enhance coupling efficiency in Ullmann-type reactions, reducing side product formation .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions compared to THF or MeCN.

  • Biological Relevance : Sulfone derivatives exhibit 3-fold higher inhibitory activity against Mycobacterium tuberculosis compared to the parent compound .

Scientific Research Applications

  • Anticancer Properties
    • Research indicates that compounds with triazole and quinoline structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have utilized the MTT assay to evaluate the cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231), revealing promising results for triazole derivatives in targeting cancer cells .
  • Antimicrobial Activity
    • The presence of the heterocyclic triazole moiety contributes to antimicrobial properties. Compounds derived from quinoline and triazole scaffolds have been tested against bacteria and fungi, demonstrating effective inhibition of growth. The structure's ability to interact with microbial enzymes makes it a candidate for further development as an antimicrobial agent .
  • Inhibitory Effects on Enzymes
    • The compound has potential applications in inhibiting specific enzymes associated with disease pathogenesis. For example, derivatives have been studied for their ability to inhibit InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis. This suggests a pathway for developing new treatments for tuberculosis .

Case Studies

  • Anticancer Studies
    • A study investigated various synthesized derivatives based on the quinoline-triazole structure and assessed their anticancer properties against breast cancer cell lines using standard assays like MTT. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation
    • In another study focusing on antimicrobial efficacy, derivatives were tested against a range of bacterial strains. The results showed that modifications in the triazole ring significantly affected antimicrobial activity, paving the way for further optimization .

Mechanism of Action

The mechanism of action of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. It can also inhibit the activity of certain enzymes, preventing the proliferation of bacteria and cancer cells. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following subsections compare the target compound with structurally or functionally analogous molecules, focusing on core scaffolds, substituents, synthesis methods, and reported activities.

Triazoloquinoline Derivatives

  • 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride (): This derivative replaces the thioacetamide-p-tolyl group with a methanamine moiety. The absence of the sulfur bridge and acetamide likely reduces hydrogen-bonding capacity and alters solubility. It is marketed as a building block (Enamine Ltd), indicating utility in medicinal chemistry workflows .

Triazolopyrazine-Based Patent Compounds ()

Examples include:

  • N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide
  • N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide These compounds feature a pyrrolo-triazolo-pyrazine core instead of triazoloquinoline, with cyclopentyl or tetrahydro-pyranyl substituents.

Quinazolin-4(3H)-one Derivatives ()

Compounds such as N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide (5a-f) share the thioacetamide motif but are built on a quinazolinone scaffold. These derivatives were synthesized via condensation with aldehydes in glacial acetic acid and showed α-glucosidase inhibition (IC50 values: 12–45 µM), highlighting the importance of the thioacetamide group in enzyme interaction .

1,2,3-Triazole Acetamide Analogs ()

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide replaces the triazoloquinoline core with a 1,2,3-triazole ring.

Alkyl-Triazole Thioimidates ()

Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates feature imidate esters instead of acetamides and phenethyl substituents. These compounds were synthesized via nucleophilic substitution and characterized by NMR and elemental analysis, emphasizing the versatility of triazole-thioether chemistry .

Benzothiazolone-Triazole Hybrid ()

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (CAS 847401-18-7) incorporates a benzothiazolone moiety and m-tolyl group. Its molecular weight (487.6 g/mol ) exceeds the target compound’s due to the larger substituents, which may enhance lipophilicity .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound [1,2,4]triazolo[4,3-a]quinoline 5-methyl, thio-N-(p-tolyl)acetamide C22H20N4OS2 445.13 Natural product (Crinum asiaticum)
Quinazolinone Derivative Quinazolin-4(3H)-one Thioacetamide, arylidene Varies 400–450 (approx.) α-glucosidase inhibition (IC50: 12–45 µM)
Triazolopyrazine Patent Compound Pyrrolo-triazolo-pyrazine Cyclopentyl, cyanophenyl Not specified Not specified No activity data
1,2,3-Triazole Acetamide 1,2,3-Triazole Phenyl, p-tolyl acetamide C17H16N4O 300.34 Crystallographically characterized
Benzothiazolone Hybrid 1,2,4-Triazole Benzothiazolone, m-tolyl C25H21N5O2S2 487.6 Higher lipophilicity (predicted)

Biological Activity

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N4OS
  • Molecular Weight : 384.45 g/mol
  • CAS Number : 730965-98-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole and quinoline moieties suggests potential mechanisms involving enzyme inhibition, receptor modulation, and interaction with nucleic acids.

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL in some studies .

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cytotoxicity Tests : In studies involving various cancer cell lines (e.g., MCF7, A549), compounds related to this structure exhibited IC50 values indicating significant cytotoxicity. For example, certain derivatives showed IC50 values as low as 3.79 µM against MCF7 cells .
CompoundCell LineIC50 (µM)
This compoundMCF73.79
Similar DerivativeA54926

Enzyme Inhibition

The compound's structure suggests it may inhibit specific enzymes involved in cancer proliferation and metabolism:

  • α-glucosidase Inhibition : Related compounds have shown superior inhibition compared to known inhibitors like acarbose, indicating potential for use in managing diabetes and obesity-related conditions .

Case Studies

Several studies have explored the biological activities of compounds closely related to this compound:

  • Study on Antimicrobial Efficacy : A series of quinoline-thiosemicarbazone derivatives were evaluated against yeast α-glucosidase. The most active compounds displayed IC50 values significantly lower than acarbose (IC50 = 750.1 µM), showcasing their potential as effective inhibitors .
  • Anticancer Evaluation : A recent study synthesized various derivatives and assessed their activity against multiple cancer cell lines. The findings indicated that several compounds exhibited promising anticancer properties with low IC50 values across different cell lines .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinoline core via cyclization under acidic or basic conditions. Key steps include:
  • Core Formation : Cyclization of quinoline precursors (e.g., 5-methylquinoline derivatives) with triazole-forming reagents (e.g., hydrazine derivatives) .
  • Thioacetamide Coupling : Reaction of the triazoloquinoline intermediate with thiol-containing acetamide precursors under inert atmospheres (e.g., N₂) to avoid oxidation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.
    Critical parameters include temperature (60–100°C for cyclization), solvent choice (DMF or THF for coupling), and reaction time (12–24 hours).

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at C5 of quinoline, p-tolyl acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₉N₅OS: 390.1284) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) and stability profiling under varying pH/temperature .

Q. How can researchers evaluate the compound’s stability under experimental storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature) .
  • Accelerated Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and compare UV-Vis spectra pre/post light exposure .

Advanced Research Questions

Q. How should researchers design assays to investigate the compound’s biological activity (e.g., anticancer, antibacterial)?

  • Methodological Answer :
  • Target Selection : Prioritize targets associated with triazoloquinoline derivatives (e.g., kinase inhibition, DNA intercalation) .
  • In Vitro Assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antibacterial : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only controls to validate results .

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC/NMR to rule out impurities .
  • Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, incubation time) .
  • Structural Confirmation : Ensure derivatives are not mischaracterized (e.g., via X-ray crystallography if available) .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinases or DNA (PDB IDs: 1ATP, 1Z3G) .
  • ADMET Prediction : Tools like SwissADME to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .

Q. What strategies are recommended for structural modifications to enhance bioavailability or target selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing p-tolyl with halogenated aryl groups) and compare activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
  • Pharmacophore Modeling : Identify critical interaction sites using Schrödinger’s Phase .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to related triazoloquinoline derivatives?

  • Methodological Answer :
  • Structural Comparison : Use X-ray or DFT-optimized structures to highlight differences (e.g., methyl vs. phenyl substituents) .
  • Activity Benchmarking : Compare IC₅₀ values against analogs (e.g., N-(4-methoxyphenyl) derivatives) in standardized assays .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence polarization for kinase inhibition) to determine inhibition type (competitive/non-competitive) .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged compounds to track subcellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.